(4-Methylpiperazin-1-yl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone
Overview
Description
(4-Methylpiperazin-1-yl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a methyl group, a nitro group attached to a phenyl ring, and a pyrrolidine ring
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Preparation Methods
The synthesis of (4-Methylpiperazin-1-yl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phenyl ring substituted with a nitro group. This is followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step involves the attachment of the piperazine ring, which is methylated to complete the synthesis. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
(4-Methylpiperazin-1-yl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular responses.
Comparison with Similar Compounds
(4-Methylpiperazin-1-yl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone can be compared with similar compounds such as dichloroanilines and cyclen-based compounds. These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a piperazine ring with a nitro-substituted phenyl ring and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-17-8-10-19(11-9-17)16(21)14-12-13(20(22)23)4-5-15(14)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDVUVFPLGHUQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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